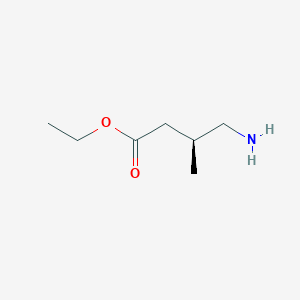

![molecular formula C11H9ClF3N3 B2633036 1-[2-氯-5-(三氟甲基)苯基]-3-甲基-1H-吡唑-5-胺 CAS No. 374559-96-3](/img/structure/B2633036.png)

1-[2-氯-5-(三氟甲基)苯基]-3-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

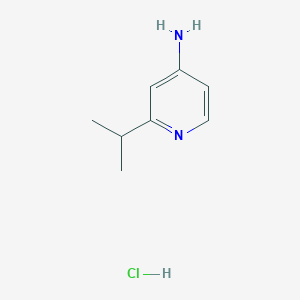

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the 1-position and a methyl group at the 3-position .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a type of aromatic heterocycle. The 2-chloro-5-(trifluoromethyl)phenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings where one hydrogen atom is removed from the ring. The trifluoromethyl group (-CF3) is an organofluorine group that has the distinguishing characteristic of being highly electronegative, which can significantly influence the chemical behavior of the molecules .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the trifluoromethyl group can also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the pyrazole ring and the 2-chloro-5-(trifluoromethyl)phenyl group. For example, the trifluoromethyl group is highly electronegative, which can influence the polarity and hence the solubility of the compound .科学研究应用

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to their superior pest control properties .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests potential applications of “1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine” in veterinary medicine.

Synthesis of Aryl- and Hetarylfurocoumarins

The compound can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .

Synthesis of Et Canthinone-3-carboxylates

The compound can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Antimicrobial Applications

Derivatives of the compound, such as dichloro aniline derivatives, have shown potent antimicrobial activity, with MIC values as low as 0.5 µg/mL .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3/c1-6-4-10(16)18(17-6)9-5-7(11(13,14)15)2-3-8(9)12/h2-5H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSLMDNIWHDPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2632956.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2632958.png)

![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)

![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)

![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)